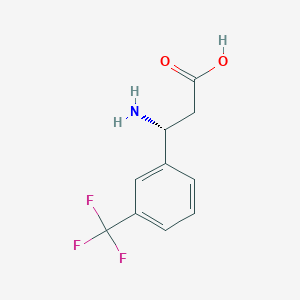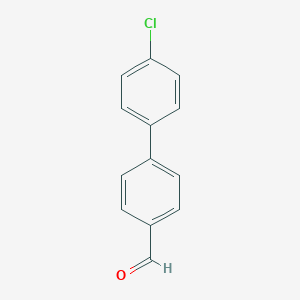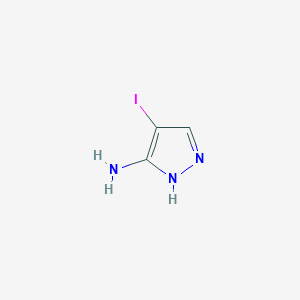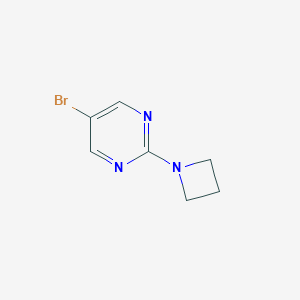
2-(Azétidin-1-yl)-5-bromopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)-5-bromopyrimidine is a heterocyclic compound that contains both azetidine and pyrimidine rings The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing nitrogen atoms at positions 1 and 3
Applications De Recherche Scientifique
2-(Azetidin-1-yl)-5-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
Target of Action
Compounds containing the azetidin-2-one moiety have been reported to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus . They have also shown significant cytotoxicity against various human cancer cell lines .
Mode of Action
Azetidin-2-ones, a class of compounds to which it belongs, are known to interfere with enzymes that have specific correlation to peptidoglycan metabolism, inducing damage to the cell wall . This disruption of cell wall synthesis is a common mechanism of action for many antibacterial compounds.
Biochemical Pathways
Azetidin-2-ones are known to interfere with the biosynthesis of bacterial cell walls , which could potentially affect multiple biochemical pathways.
Result of Action
Azetidin-2-ones have been reported to exhibit cytotoxicity against various human cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation in these cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for 2-(Azetidin-1-yl)-5-bromopyrimidine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-1-yl)-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The bromopyrimidine moiety can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles, methyl 2-(azetidin-3-ylidene)acetates, DBU catalyst.
Suzuki–Miyaura Cross-Coupling: Boronic acids, palladium catalysts.
Major Products
The major products formed from these reactions include various substituted azetidine and pyrimidine derivatives, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone Derivatives: These compounds also contain the azetidine ring and are known for their biological activities, including antimicrobial and anti-inflammatory properties.
Bromopyrimidine Derivatives: Compounds with the bromopyrimidine moiety are used in various chemical reactions and have applications in medicinal chemistry.
Uniqueness
2-(Azetidin-1-yl)-5-bromopyrimidine is unique due to the combination of the azetidine and bromopyrimidine rings, which provides a distinct set of chemical properties and reactivity patterns . This makes it a valuable compound for the synthesis of complex molecules and the study of new chemical reactions .
Propriétés
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-9-7(10-5-6)11-2-1-3-11/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQMJOASAODMEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590096 |
Source


|
| Record name | 2-(Azetidin-1-yl)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-22-3 |
Source


|
| Record name | 2-(1-Azetidinyl)-5-bromopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850349-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Azetidin-1-yl)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
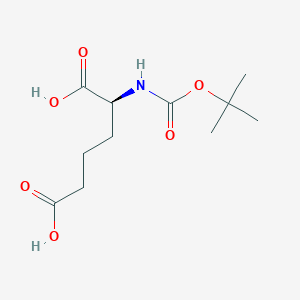
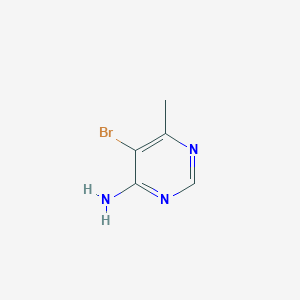
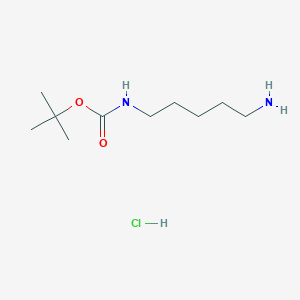
![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)
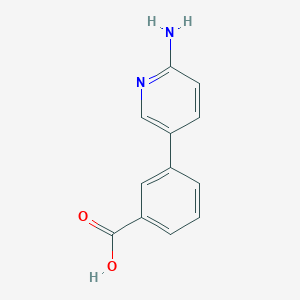
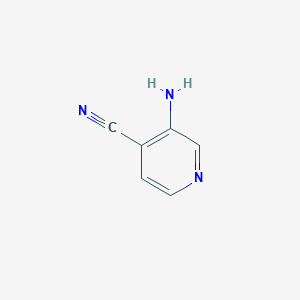
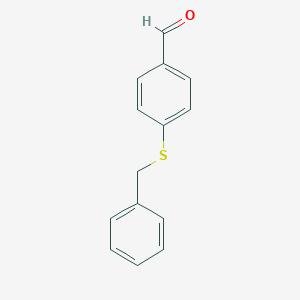
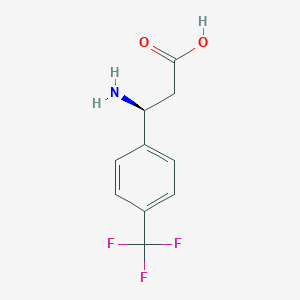

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)
